Tumor Photosensitization Potency
In a direct head‑to‑head comparison evaluating tumor‑sensitizing efficacy, m‑THPP was found to be approximately 25 to 30 times more potent than both hematoporphyrin derivative (HpD) and Photofrin II on an equimolar basis [1]. This substantial potency advantage translates to lower required drug doses to achieve equivalent therapeutic effects, potentially reducing systemic toxicity and off‑target phototoxicity.
| Evidence Dimension | Tumor photosensitizing potency (molar basis) |
|---|---|
| Target Compound Data | Potency = 25–30× baseline (normalized to HpD/Photofrin II) |
| Comparator Or Baseline | Hematoporphyrin derivative (HpD) and Photofrin II (PII) |
| Quantified Difference | 25‑ to 30‑fold greater potency for m‑THPP |
| Conditions | In vivo tumor sensitization assays (subcutaneous tumor necrosis model in mice) |
Why This Matters
This quantitative potency differential directly informs dose selection and cost‑effectiveness calculations for PDT research and preclinical development, establishing m‑THPP as the more resource‑efficient candidate relative to legacy photosensitizers.
- [1] Berenbaum, M. C., Akande, S. L., Bonnett, R., Kaur, H., Ioannou, S., White, R. D., & Winfield, U. J. (1986). Meso-tetra(hydroxyphenyl) porphyrins, a new class of potent tumour photosensitisers with favourable selectivity. British Journal of Cancer, 54(5), 717-725. View Source
